2-(4-Nitrophenyl)buttersäure

Übersicht

Beschreibung

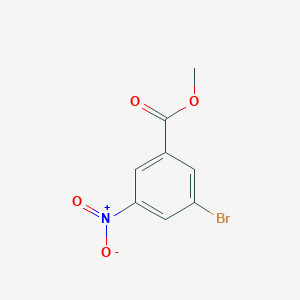

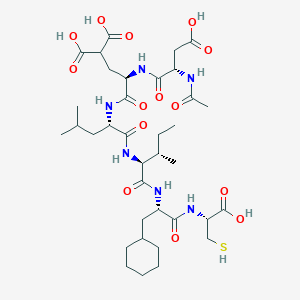

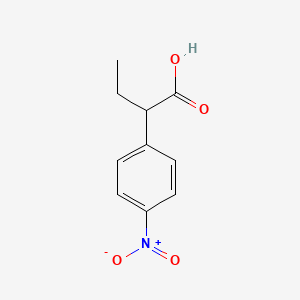

2-(4-Nitrophenyl)butyric acid is a chemical compound with the linear formula C10H11NO4 . It has a molecular weight of 209.203 . This compound is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents .

Synthesis Analysis

The synthesis of 2-(4-nitrophenyl)butyric acid can be achieved using α-phenylbutyronitrile as the starting material. The process involves producing 2-(4-nitrophenyl)butyronitrile through a nitration reaction, followed by a hydrolysis reaction to produce 2-(4-nitrophenyl)butyric acid . A more efficient method for synthesizing this compound has been developed, which involves introducing bacillus subtilis during the hydrolysis of the cyano-group. This method replaces the traditional condition of hydrolysis by sulfuric acid, optimizes the reaction scheme, and greatly improves the reaction yield .Chemical Reactions Analysis

The continuous hydrogenation of 2-(4-nitrophenyl)butyric acid has been studied in a micropacked-bed reactor . The reaction involves the interaction of gaseous and liquid reactants on a solid catalyst. The reaction proceeds through the dual-site molecular adsorption of the reactants, and 2-(4-nitrophenyl)butyric acid can be reduced to 2-(4-aminophenyl)butyric acid either by generating a hydroxylamine intermediate or through direct reduction .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

2-(4-Nitrophenyl)buttersäure wird bei der Synthese verschiedener chemischer Verbindungen verwendet . Es ist Teil einer Sammlung seltener und einzigartiger Chemikalien, die von Sigma-Aldrich angeboten wird .

Medizinische Zwischenprodukte

Diese Verbindung ist ein Zwischenprodukt für die Synthese von Indobufen . Indobufen ist ein Anti-Thrombozytenaggregationsmittel mit gerinnungshemmender Wirkung. Es wirkt sich auch auf die Relaxation der Blutgefäße, die Hemmung der Expression und Aktivität des Gewebsfaktors von Monozyten, den Widerstand gegen Nierenfibrose und mehr aus .

Synthese von Indobufen

Es wurde ein Verfahren zur Synthese eines Indobufen-Zwischenprodukts, der this compound, entwickelt . Dieses Verfahren optimiert das Reaktionsschema, verbessert die Reaktionsausbeute erheblich, reduziert die Gefahr der Reaktion und erhöht die Produktionskosten nicht, indem der Reaktionkatalysator recycelt wird .

Hydrierungsstudien

Die kontinuierliche Hydrierung von this compound wurde in einem Mikro-Festbettreaktor untersucht . Diese Forschung trägt dazu bei, technische Herausforderungen bei Mehrphasenreaktionen und potenzielle Sicherheitsbedenken zu bewältigen .

Esteraseaktivitätsstudien

this compound wird als Substrat für die Esteraseaktivität in einer monocytenabgeleiteten Makrophagenzellinie als Reaktion auf Polyethylen verwendet .

6. Phospholipase A- und Cutinasestudien Diese Verbindung wird als Substrat für die mykobakterielle Phospholipase A und die mykobakterielle Cutinaseaktivität verwendet .

Carboxylesterase-Studien

this compound wird verwendet, um die Wirkung von Puffern und Lösungsmitteln auf die menschliche Carboxylesterase zu bestimmen .

Wirkmechanismus

Target of Action

This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound consists of butyric acid chains esterified with 4-nitrophenol groups . In enzyme assays, it is used as a substrate to measure esterase and lipase activity . When these enzymes cleave the ester bond, the nitrophenol group is released, causing a color change from yellow to orange .

Biochemical Pathways

It is known that the compound is used in enzyme assays to measure the activity of esterases and lipases . These enzymes play crucial roles in various biochemical pathways, including lipid metabolism.

Result of Action

It is known that the compound is used in enzyme assays to measure the activity of esterases and lipases . The cleavage of the ester bond in this compound by these enzymes results in the release of the nitrophenol group, causing a color change from yellow to orange .

Action Environment

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound . It is also advised to use this compound only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Given that 2-(4-Nitrophenyl)butyric acid is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents , it is likely that future research will continue to focus on optimizing its synthesis and exploring its potential applications in medical and pharmaceutical contexts .

Biochemische Analyse

Biochemical Properties

It is known that this compound is involved in the synthesis of indobufen , suggesting that it may interact with enzymes and other biomolecules involved in this process

Cellular Effects

Given its role in the synthesis of indobufen , it may influence cell function by affecting pathways related to platelet aggregation

Molecular Mechanism

It is known to be a key intermediate in the synthesis of indobufen

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGNOMBPRQVJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033429 | |

| Record name | 2-(4-Nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-53-8, 46406-87-5 | |

| Record name | α-Ethyl-4-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7463-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.